molecular formula C13H11N3 B11891986 3-Benzyl-5-ethynylpyrazin-2-amine

3-Benzyl-5-ethynylpyrazin-2-amine

Cat. No.: B11891986
M. Wt: 209.25 g/mol
InChI Key: TUIODYDYMUDNND-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C13H11N3 It is a derivative of pyrazine, featuring a benzyl group at the 3-position and an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-ethynylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with benzyl and ethynyl substituents. One common method includes the alkylation of 5-ethynylpyrazin-2-amine with benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-ethynylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of partially or fully hydrogenated pyrazine derivatives.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

3-Benzyl-5-ethynylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethynylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzyl and ethynyl groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylpyrazin-2-amine: Lacks the ethynyl group, which may affect its reactivity and biological activity.

    5-Ethynylpyrazin-2-amine: Lacks the benzyl group, which may influence its binding properties and overall stability.

Uniqueness

3-Benzyl-5-ethynylpyrazin-2-amine is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-benzyl-5-ethynylpyrazin-2-amine

InChI

InChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15)

InChI Key

TUIODYDYMUDNND-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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